molecular formula C21H18BrN7O B2429298 (4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920177-50-0

(4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Katalognummer: B2429298
CAS-Nummer: 920177-50-0
Molekulargewicht: 464.327
InChI-Schlüssel: XHSBWGYSAPNDJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18BrN7O and its molecular weight is 464.327. The purity is usually 95%.
BenchChem offers high-quality (4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4-bromophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN7O/c22-16-8-6-15(7-9-16)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSBWGYSAPNDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a piperazine moiety linked to a triazole-pyrimidine derivative, which is known for various biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18BrN7OC_{21}H_{18}BrN_{7}O with a molecular weight of approximately 464.3 g/mol. The presence of bromine in the phenyl group and the triazolo-pyrimidine structure contributes to its unique chemical properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and piperazine structures. For instance, research indicates that similar triazole derivatives exhibit cytotoxic effects against various cancer cell lines, including AGS (gastric cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Triazole AAGS15Apoptosis induction
Triazole BMCF-720Cell cycle arrest
Compound XA549 (Lung)12Inhibition of DNA synthesis

Antimicrobial Properties

The triazole ring is known for its antimicrobial properties. Studies have shown that derivatives similar to our compound can inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.

Case Study: Antimicrobial Activity

A study on a series of triazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. Some studies suggest that compounds like (4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone may exhibit anxiolytic or antidepressant-like effects through modulation of neurotransmitter systems.

Table 2: Neuropharmacological Activity

Compound NameTest ModelObserved Effect
Piperazine Derivative AMouse modelAnxiolytic
Piperazine Derivative BRat modelAntidepressant
Our CompoundIn vitro assaysPotential GABA modulation

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole moiety is known for its role in enzyme inhibition, while piperazine derivatives often act on neurotransmitter receptors.

Molecular Docking Studies

Molecular docking studies suggest that the compound may bind effectively to targets such as:

  • GABA Receptors : Potentially enhancing GABAergic transmission.
  • Kinases : Inhibiting pathways involved in cancer cell proliferation.

Q & A

Basic: What are the standard synthetic pathways for preparing (4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Triazolopyrimidine Core Formation : Copper-catalyzed cyclization of substituted pyrimidines with azides under reflux in DMF or dichloromethane .

Piperazine Coupling : Nucleophilic substitution at the 7-position of the triazolopyrimidine using piperazine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Methanone Linkage : Condensation of the piperazine intermediate with 4-bromobenzoyl chloride in the presence of a coupling agent (e.g., HATU) .
Key Conditions :

  • Solvents: DMF, dichloromethane, or acetonitrile.
  • Catalysts: CuI for cyclization; Pd/C for cross-coupling (if applicable).
  • Reaction Time: 12–48 hours, depending on step efficiency .

Basic: Which spectroscopic and chromatographic methods are critical for structural validation?

Methodological Answer:

  • 1H/13C NMR : Confirm aromatic proton environments (e.g., triazolopyrimidine protons at δ 8.5–9.0 ppm) and piperazine connectivity (δ 3.0–4.0 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₂₃H₂₀BrN₇O requires m/z 506.08) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve ambiguity in stereochemistry for crystalline derivatives .

Advanced: How can reaction yields be optimized for piperazine coupling steps?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (DMF > DCM) to enhance nucleophilicity of piperazine .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Catalyst Screening : Test Pd/C or CuI at 5–10 mol% to accelerate coupling .
  • Workup Strategies : Purify intermediates via column chromatography (silica gel, 10% MeOH/DCM) before proceeding to subsequent steps .

Advanced: How do substituent variations on the triazolopyrimidine core influence biological activity?

Methodological Answer:
Structure-activity relationships (SAR) highlight:

Substituent Position Biological Impact Reference
4-BromophenylMethanoneEnhances lipophilicity and kinase inhibition
PhenylTriazole N3Stabilizes π-π stacking with target receptors
PiperazineCore linkerImproves solubility and bioavailability
Methodology :
  • Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) for analogs.
  • Use molecular docking to validate binding modes .

Advanced: How should researchers address contradictions in biological assay data across studies?

Methodological Answer:

Control for Purity : Ensure >95% purity via HPLC to exclude batch-specific impurities .

Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Cell Line Validation : Use authenticated cell lines (e.g., NCI-60 panel) to confirm cytotoxicity trends .

Meta-Analysis : Cross-reference data from PubChem and academic databases (excluding commercial sources) .

Advanced: What strategies mitigate solubility challenges in in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in PBS or cell media .
  • Prodrug Design : Introduce hydroxyl or amine groups via ester/amide linkages to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes for sustained release .

Advanced: How stable is the compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies:
    • Stable at pH 4–7 (simulating physiological conditions).
    • Degrades at pH >10 via hydrolysis of the triazole ring .
  • Thermal Stability : Store at –20°C in inert atmosphere (N₂); avoid repeated freeze-thaw cycles .

Basic: Which pharmacophoric features are critical for its reported kinase inhibition?

Methodological Answer:

  • Triazolopyrimidine Core : Acts as a ATP-binding site mimetic .
  • 4-Bromophenyl Group : Occupies hydrophobic pockets in kinase domains .
  • Piperazine Linker : Facilitates hydrogen bonding with catalytic lysine residues .

Advanced: What computational approaches predict off-target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to homologous kinases (e.g., EGFR, VEGFR) using AMBER or GROMACS .
  • Pharmacophore Screening : Use Schrödinger’s Phase to identify unintended targets (e.g., cytochrome P450 enzymes) .
  • ADMET Prediction : Apply SwissADME to estimate blood-brain barrier penetration and hepatotoxicity .

Advanced: How are trace impurities quantified and controlled during synthesis?

Methodological Answer:

  • HPLC-MS : Detect impurities at 0.1% levels using ESI+ mode .
  • Recrystallization : Purify crude product from ethanol/water mixtures (1:3 v/v) .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR to minimize by-products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.